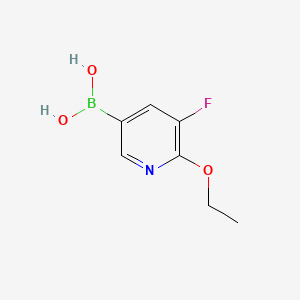

(6-Ethoxy-5-fluoropyridin-3-yl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(6-ethoxy-5-fluoropyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BFNO3/c1-2-13-7-6(9)3-5(4-10-7)8(11)12/h3-4,11-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMQWQXHLVIJJQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1)OCC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30672092 | |

| Record name | (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309982-57-7 | |

| Record name | (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Ethoxy-5-fluoropyridin-3-yl)boronic acid is a fluorinated heterocyclic organic compound that holds significant potential in the field of medicinal chemistry and drug discovery. Its structural features, particularly the presence of a boronic acid group, a pyridine ring, a fluorine atom, and an ethoxy group, make it a valuable building block for the synthesis of complex pharmaceutical intermediates. The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[1][2][3][4][5] This guide provides a comprehensive overview of the known physical properties, experimental protocols, and applications of this compound.

Core Physical and Chemical Properties

Quantitative data for this compound is not extensively available in public literature. The following table summarizes the available data for the target compound and its close structural analogs to provide a comparative reference.

| Property | This compound | (6-Fluoropyridin-3-yl)boronic acid (analog) | (6-Methoxy-3-pyridinyl)boronic acid (analog) |

| Molecular Formula | C₇H₉BFNO₃[6] | C₅H₅BFNO₂[7][8] | C₆H₈BNO₃ |

| Molecular Weight | 184.96 g/mol [6] | 140.91 g/mol [7][8] | 152.94 g/mol |

| Melting Point | Data not available | 177-178 °C (decomposes) | 135-140 °C |

| Appearance | Solid (expected)[6] | Solid[7] | Solid |

| Solubility | Expected to be soluble in common organic solvents | Data not available | Data not available |

| pKa | Data not available | Data not available | Data not available |

Note: The data for analog compounds is provided for estimation purposes. Actual values for this compound may vary.

Spectroscopic Data Analysis

While specific spectra for this compound are not publicly available, an analysis of related structures allows for the prediction of key spectral features.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the quartet and triplet corresponding to the ethoxy group protons, and a broad singlet for the hydroxyl protons of the boronic acid. The chemical shifts of the pyridine protons will be influenced by the fluorine and ethoxy substituents.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbon atoms of the pyridine ring and the ethoxy group. The carbon attached to the boron atom may show a broad signal.

-

¹⁹F NMR: The fluorine NMR spectrum is a critical tool for characterizing fluorinated compounds.[9] It will exhibit a singlet or a multiplet depending on the coupling with neighboring protons.

-

¹¹B NMR: The boron NMR spectrum is characteristic of the trivalent boronic acid, typically showing a broad signal. Upon formation of a boronate ester or complex, a shift in the resonance is expected.[10]

Experimental Protocols

Synthesis of Pyridinylboronic Acids

A general and robust method for the synthesis of pyridinylboronic acids involves a halogen-metal exchange followed by borylation.[11][12] This approach is adaptable for the synthesis of this compound, likely starting from a corresponding dihalopyridine precursor.

General Protocol for the Synthesis of a 6-Alkoxy-5-halopyridin-3-yl)boronic acid:

-

Starting Material: A suitable starting material would be a 3,5-dihalo-6-ethoxypyridine.

-

Lithiation: The dihalopyridine is dissolved in an anhydrous aprotic solvent (e.g., THF, diethyl ether) and cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., Argon or Nitrogen).

-

An organolithium reagent (e.g., n-butyllithium or lithium diisopropylamide) is added dropwise to selectively perform a halogen-metal exchange at the 3-position.

-

Borylation: A trialkyl borate, such as trimethyl borate or triisopropyl borate, is then added to the reaction mixture.

-

Hydrolysis: The reaction is quenched with an aqueous acid (e.g., HCl) to hydrolyze the boronate ester and yield the desired boronic acid.

-

Purification: The crude product is then purified using techniques such as recrystallization or column chromatography.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is an ideal coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds, a cornerstone of modern synthetic chemistry.[13]

General Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: In a reaction vessel, combine the aryl or heteroaryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).

-

Catalyst System: Add a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or Pd₂(dba)₃, 1-5 mol%) and, if necessary, a phosphine ligand (e.g., SPhos, XPhos).

-

Solvent: Add a degassed solvent or solvent mixture (e.g., dioxane, toluene, DMF, or ethanol/water).

-

Reaction Conditions: The mixture is heated under an inert atmosphere to a temperature typically ranging from 80 to 120 °C until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: After cooling, the reaction mixture is typically diluted with an organic solvent and washed with water or brine. The organic layer is dried and concentrated.

-

Purification: The crude product is purified by column chromatography or recrystallization.

Role in Drug Discovery and Development

Fluorinated pyridine derivatives are of high interest in drug discovery due to the beneficial effects of fluorine on a molecule's physicochemical and pharmacokinetic properties.[1][2][3][4][5] The introduction of fluorine can:

-

Enhance Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life.[3]

-

Modulate pKa: The high electronegativity of fluorine can lower the pKa of nearby basic nitrogen atoms, which can affect a drug's solubility, absorption, and target binding.[1][5]

-

Improve Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, leading to increased potency.[4]

This compound serves as a key building block to introduce this fluorinated pyridine moiety into larger, more complex molecules through the reliable and versatile Suzuki-Miyaura coupling reaction. This allows medicinal chemists to systematically explore the structure-activity relationships of novel drug candidates. While this compound has not been implicated in a specific signaling pathway in the available literature, its utility lies in the synthesis of compounds that may target a wide range of biological pathways.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound is not widely available, related boronic acids are known to be irritants to the eyes, skin, and respiratory system.[7][14][15][16]

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Use in a well-ventilated area or a fume hood. Avoid creating dust.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable research chemical for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. While specific physical and spectral data are limited, its utility as a building block in Suzuki-Miyaura cross-coupling reactions is clear. The presence of the fluorinated ethoxy-pyridine motif offers a strategic advantage in designing molecules with potentially improved drug-like properties. Further research into the specific properties and reactivity of this compound will undoubtedly expand its applications in organic synthesis and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 | MDPI [mdpi.com]

- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 6-Ethoxy-2-fluoropyridine-3-boronic acid | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2-フルオロ-5-ピリジルボロン酸 | Sigma-Aldrich [sigmaaldrich.com]

- 8. (6-FLUOROPYRIDIN-3-YL)BORONIC ACID | CAS 351019-18-6 [matrix-fine-chemicals.com]

- 9. db-thueringen.de [db-thueringen.de]

- 10. par.nsf.gov [par.nsf.gov]

- 11. benchchem.com [benchchem.com]

- 12. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemimpex.com [chemimpex.com]

- 14. fishersci.com [fishersci.com]

- 15. angenechemical.com [angenechemical.com]

- 16. fishersci.com [fishersci.com]

(6-Ethoxy-5-fluoropyridin-3-yl)boronic acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical summary of (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid, a halogenated pyridine boronic acid derivative. Boronic acids are critical reagents in organic synthesis, most notably for their role in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This particular compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Its fluorinated and ethoxy-substituted pyridine core offers unique electronic and steric properties that can be leveraged to modulate the biological activity and physicochemical properties of target compounds.

Core Compound Data

The fundamental physicochemical properties of this compound are summarized below.

| Property | Value |

| Molecular Weight | 184.96 g/mol [1] |

| Molecular Formula | C7H9BFNO3[1] |

| CAS Number | 1309982-57-7[1] |

Synthetic Applications: Suzuki-Miyaura Coupling

A primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful and widely used method for the formation of biaryl compounds, which are common motifs in biologically active molecules.

Generic Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol for the coupling of this compound with an aryl halide. Note: This is a generalized procedure and may require optimization for specific substrates.

-

Reagent Preparation: In a clean, dry reaction vessel, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and a palladium catalyst such as Pd(PPh3)4 (0.05 equivalents).

-

Solvent and Base Addition: Add a suitable solvent system, such as a mixture of toluene and water (4:1), and a base, typically an aqueous solution of sodium carbonate (2 M, 2.0 equivalents).

-

Reaction Execution: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biaryl product.

Experimental Workflow: Suzuki-Miyaura Coupling

The logical flow of a typical Suzuki-Miyaura coupling experiment is depicted below.

Signaling Pathway Context

While this compound is a building block and not an active pharmaceutical ingredient itself, it can be incorporated into molecules designed to target specific signaling pathways. For instance, many kinase inhibitors, which are crucial in oncology and immunology, feature biaryl structures readily synthesized via Suzuki coupling. The diagram below illustrates a simplified, generic kinase signaling pathway that could be targeted by a molecule synthesized using this boronic acid.

References

An In-depth Technical Guide to a Proposed Synthesis Route for (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This document outlines a detailed, proposed synthetic pathway for (6-ethoxy-5-fluoropyridin-3-yl)boronic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis is designed based on well-established methodologies for the preparation of pyridylboronic acids, particularly through lithium-halogen exchange and subsequent borylation. This guide provides comprehensive experimental protocols, quantitative data, and visual representations of the chemical workflow to aid researchers in the potential synthesis of this compound.

Proposed Synthesis Pathway

The proposed synthesis of this compound commences with the commercially available 3-bromo-6-ethoxy-5-fluoropyridine. The core of this synthetic strategy involves a lithium-halogen exchange reaction at a low temperature to generate a reactive organolithium intermediate. This intermediate is then quenched with a trialkyl borate, such as triisopropyl borate, to form a boronate ester. Subsequent acidic hydrolysis of the boronate ester yields the final desired product, this compound. This approach is a common and effective method for introducing a boronic acid moiety onto an aromatic ring.[1]

Quantitative Data

The following table summarizes the key quantitative data for the proposed synthesis.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalent | Theoretical Yield |

| 3-Bromo-6-ethoxy-5-fluoropyridine | C₇H₇BrFNO | 220.04 | 1.0 | - |

| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 1.1 | - |

| Triisopropyl borate | C₉H₂₁BO₃ | 188.07 | 1.2 | - |

| This compound | C₇H₉BFNO₃ | 184.96 | - | Estimated 75% |

Detailed Experimental Protocol

Materials:

-

3-Bromo-6-ethoxy-5-fluoropyridine

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M solution)

-

Triisopropyl borate

-

Hydrochloric acid (HCl), 2 M aqueous solution

-

Ethyl acetate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dry ice/acetone bath

-

Standard laboratory glassware for anhydrous reactions

-

Magnetic stirrer and stirring bar

-

Rotary evaporator

Procedure:

-

Reaction Setup: A 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, is dried in an oven and allowed to cool to room temperature under a stream of dry nitrogen.

-

Initial Solution: 3-Bromo-6-ethoxy-5-fluoropyridine (1.0 eq) is dissolved in anhydrous THF (10 volumes) in the reaction flask. The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithium-Halogen Exchange: n-Butyllithium (1.1 eq, 2.5 M in hexanes) is added dropwise to the stirred solution via the dropping funnel over 30 minutes, ensuring the internal temperature is maintained below -70 °C. The reaction mixture is stirred at -78 °C for an additional 1 hour.

-

Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture, again maintaining the temperature below -70 °C. The mixture is stirred at -78 °C for 2 hours and then allowed to warm slowly to room temperature overnight.

-

Quenching and Hydrolysis: The reaction is carefully quenched by the slow addition of 2 M aqueous HCl (5 volumes) while cooling the flask in an ice bath. The mixture is stirred vigorously for 1 hour to effect the hydrolysis of the boronate ester.

-

Extraction: The aqueous and organic layers are separated. The aqueous layer is extracted with ethyl acetate (3 x 5 volumes). The combined organic layers are washed with brine (2 x 3 volumes).

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Visualizations

Diagram 1: Proposed Synthesis Pathway

Caption: Proposed synthesis of this compound.

Diagram 2: Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Disclaimer: This document provides a proposed synthesis route for this compound based on established chemical literature for analogous compounds. The experimental protocol and expected yields are illustrative and have not been experimentally validated for this specific compound. Researchers should exercise standard laboratory safety precautions and may need to optimize reaction conditions to achieve the desired outcome.

References

A Technical Guide to (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid for Researchers and Drug Development Professionals

An In-depth Review of Commercial Availability, Physicochemical Properties, and Synthetic Applications

(6-Ethoxy-5-fluoropyridin-3-yl)boronic acid (CAS Number: 1309982-57-7) is a fluorinated pyridine boronic acid derivative that serves as a valuable building block in modern synthetic chemistry. Its unique electronic properties, arising from the presence of a fluorine atom and an ethoxy group on the pyridine ring, make it an attractive reagent for the synthesis of complex molecules, particularly in the field of drug discovery and development. This technical guide provides a comprehensive overview of its commercial availability, key physicochemical properties, and a detailed experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions.

Commercial Availability

This compound is available from several chemical suppliers, catering to research and development needs. The compound is typically offered in various quantities with a minimum purity of 95%. The table below summarizes the offerings from prominent suppliers.

| Supplier | Catalog Number | Purity | Available Quantities | CAS Number |

| Cenmed Enterprises | C007B-512145 / B732606 | ≥95% | 100mg | 1309982-57-7 |

| AK Scientific, Inc. | 5661AA | >95% | 100mg, 250mg, 1g | 1309982-57-7 |

| Angene | AGN-PC-0WAML7 | Not Specified | Inquire | 1309982-57-7 |

| Ambeed, Inc. (via Sigma-Aldrich) | AMBH2D6F72DE | Not Specified | Inquire | 1309982-57-7 |

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is provided in the table below. This data is essential for proper handling, storage, and reaction setup.

| Property | Value | Source |

| Molecular Formula | C₇H₉BFNO₃ | Cenmed Enterprises[1], AK Scientific, Inc.[2], Angene[3] |

| Molecular Weight | 184.96 g/mol | Cenmed Enterprises[1], AK Scientific, Inc.[2] |

| Appearance | Solid (Form not specified) | Not explicitly stated, inferred from general properties of boronic acids |

| Purity | ≥95% | Cenmed Enterprises[1], AK Scientific, Inc.[2] |

| Long-Term Storage | Store long-term in a cool, dry place | AK Scientific, Inc.[2] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | AK Scientific, Inc.[2] |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362, P403+P233, P405, P501 | AK Scientific, Inc.[2] |

Synthetic Applications: Suzuki-Miyaura Cross-Coupling

This compound is primarily utilized as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl compounds that are common motifs in pharmaceutically active molecules. The presence of the electron-withdrawing fluorine atom can influence the reactivity of the boronic acid and the properties of the final product.

Experimental Protocol: General Suzuki-Miyaura Coupling

Reaction Scheme:

Figure 1. General scheme for the Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand)

-

Base (e.g., potassium carbonate, cesium carbonate, or potassium phosphate)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

-

Catalyst Addition: Add the palladium catalyst (1-5 mol%). If using a pre-catalyst like Pd(OAc)₂, also add the appropriate phosphine ligand (e.g., SPhos, XPhos).

-

Solvent Addition: Add the degassed solvent to the flask via syringe. The concentration of the limiting reactant (aryl halide) is typically in the range of 0.1-0.5 M.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired coupled product.

Logical Workflow for Suzuki-Miyaura Coupling:

Figure 2. Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.

Signaling Pathways and Drug Discovery Context

Boronic acids are a class of compounds that have gained significant attention in medicinal chemistry. The boron atom can act as a Lewis acid and form reversible covalent bonds with nucleophiles, such as the hydroxyl groups of serines in the active sites of proteases. This unique binding mode has been exploited in the design of several approved drugs, including the proteasome inhibitor bortezomib for the treatment of multiple myeloma.

While there is no specific information in the searched results linking this compound to a particular signaling pathway, its structural motifs are relevant to drug discovery. Fluorinated pyridines are common in medicinal chemistry as the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability. The boronic acid moiety provides a handle for covalent interactions with biological targets. Therefore, this compound is a promising starting material for the synthesis of libraries of compounds to be screened against various therapeutic targets, including kinases, proteases, and other enzymes implicated in disease signaling pathways.

The synthesis of biaryl and heteroaryl structures via Suzuki-Miyaura coupling using this reagent can lead to the discovery of novel inhibitors of critical cellular processes. The general workflow for utilizing such a building block in a drug discovery program is outlined below.

Figure 3. A simplified workflow illustrating the role of synthetic building blocks in a drug discovery pipeline.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of (6-Ethoxy-5-fluoropyridin-3-yl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling protocols for (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid, a key building block in modern medicinal chemistry. Due to the limited availability of specific safety data for this compound, this document leverages information from structurally similar pyridine boronic acids to establish a robust precautionary framework. Professionals handling this and related compounds are advised to use this guide as a foundational resource in conjunction with rigorous laboratory safety practices.

Compound Identification and Properties

While comprehensive experimental data for this compound is not extensively documented in public literature, its basic chemical properties have been identified. The following table summarizes these, alongside data for analogous compounds to provide a comparative context.

| Property | This compound | (5-Fluoro-6-methoxypyridin-3-yl)boronic acid | 6-Fluoro-3-pyridinylboronic acid | Pyridine-3-boronic acid |

| Molecular Formula | C₇H₉BFNO₃ | C₆H₇BFNO₃ | C₅H₅BFNO₂ | C₅H₆BNO₂ |

| Molecular Weight | 184.96 g/mol | 170.94 g/mol | 140.91 g/mol | 122.92 g/mol |

| CAS Number | 1314349-72-5 | 856250-60-7[1] | 351019-18-6[2][3] | 1692-25-7 |

| Physical Form | Solid (presumed) | Solid | Solid | Solid |

| Melting Point | No data available | No data available | No data available | >300 °C |

| Boiling Point | No data available | No data available | No data available | 308.8 °C (Predicted) |

Hazard Identification and Classification

A definitive GHS classification for this compound is not available. However, based on the data for analogous pyridine boronic acids, it should be handled as a substance with the potential for the following hazards.

| Hazard Class | GHS Classification (based on analogs) | Hazard Statements (based on analogs) |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation. |

Signal Word: Warning

Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338, P304+P340, P312

Experimental Protocols: Safe Handling and Storage

Given the hazardous potential, stringent adherence to the following protocols is mandatory.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure. The following logical workflow should be followed:

General Handling Procedures

-

Ventilation: All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

-

Avoid Contact: Avoid direct contact with skin, eyes, and clothing. Do not ingest or inhale.

-

Dust Formation: Avoid the formation of dust and aerosols.[4]

-

Hygiene: Wash hands thoroughly after handling, and before breaks. Contaminated work clothing should not be allowed out of the workplace and should be laundered separately.

Storage

-

Container: Keep the container tightly closed in a dry and well-ventilated place.

-

Temperature: Store in a cool place, with some suppliers recommending refrigerated storage (2-8°C).

-

Incompatible Materials: Keep away from strong oxidizing agents and strong acids.

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[5] |

| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Accidental Release Measures

A systematic approach is crucial in the event of a spill. The following workflow outlines the necessary steps.

Toxicological and Ecological Information

Detailed toxicological and ecological studies for this compound are not publicly available. The toxicological properties have not been thoroughly investigated. Based on analogs, it is harmful if swallowed and may cause respiratory irritation. No data is available regarding its environmental fate and ecotoxicity. It should not be released into the environment.

Disposal Considerations

Dispose of this compound and its container in accordance with all applicable local, state, and federal regulations. Waste is classified as hazardous. It is the responsibility of the waste generator to determine the toxicity and physical properties of the material generated to determine the proper waste classification and disposal methods.

Disclaimer: This document is intended as a guide and is based on the best available information for this compound and its structural analogs. All laboratory personnel must be trained in proper handling techniques and safety procedures before working with this compound. Always consult the most current Safety Data Sheet (SDS) from your supplier and adhere to all institutional and regulatory guidelines.

References

- 1. (5-Fluoro-6-methoxypyridin-3-yl)boronic acid | C6H7BFNO3 | CID 44717400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (6-FLUOROPYRIDIN-3-YL)BORONIC ACID | CAS 351019-18-6 [matrix-fine-chemicals.com]

- 3. 2-フルオロ-5-ピリジルボロン酸 | Sigma-Aldrich [sigmaaldrich.com]

- 4. angenechemical.com [angenechemical.com]

- 5. fishersci.com [fishersci.com]

An In-depth Technical Guide on the Storage Conditions for (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

(6-Ethoxy-5-fluoropyridin-3-yl)boronic acid is a vital building block in modern organic synthesis, particularly valued in pharmaceutical research for its role in creating complex molecular architectures via cross-coupling reactions. However, like many boronic acids, its stability is a critical parameter that dictates its shelf-life and efficacy in chemical reactions. This guide provides a comprehensive overview of the optimal storage conditions, degradation pathways, and experimental protocols for assessing the stability of this reagent.

Core Concepts in Boronic Acid Stability

Boronic acids are susceptible to several degradation pathways, primarily driven by environmental factors such as moisture, oxygen, and temperature. Understanding these pathways is essential for establishing proper storage protocols.

-

Dehydration to Boroxines: A primary and often reversible degradation pathway for boronic acids is intermolecular dehydration to form a cyclic trimer anhydride, known as a boroxine. This process is catalyzed by the presence of moisture and can significantly alter the reagent's reactivity and stoichiometry. Boronic acids are known to exist as mixtures of the free acid and the boroxine anhydride.[1][2]

-

Protodeboronation: This is an irreversible degradation process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[3] This pathway is highly dependent on pH and can be accelerated in both acidic and basic conditions, leading to the loss of the desired chemical entity.[3]

-

Oxidation: The boron center is susceptible to oxidation, which can lead to the formation of the corresponding alcohol (a phenol in the case of arylboronic acids) and boric acid.[4][5] This process can be accelerated by exposure to air (oxygen) and certain oxidizing agents.[4][6]

Recommended Storage Conditions

To mitigate degradation and ensure the long-term viability of this compound, specific storage conditions are recommended by various suppliers. While minor variations exist, the core principles remain consistent: maintain a cold, dry, and inert environment.

| Supplier / Data Source | Recommended Temperature | Atmosphere / Other Conditions | Source |

| Combi-Blocks | Refrigerated | Keep container tightly closed in a dry and well-ventilated place. | [7] |

| Sigma-Aldrich | See product label (generally 2-8°C) | Tightly closed. Dry. Moisture sensitive. Keep locked up or in an area accessible only to qualified persons. | |

| Fisher Scientific | Cool | Keep containers tightly closed in a dry, cool and well-ventilated place. | [8] |

| General Guidance | Store in a well-ventilated place. | Keep container tightly closed. Store locked up. | [9] |

Summary of Best Practices:

-

Temperature: Store refrigerated, typically between 2°C and 8°C. For long-term storage, temperatures of -20°C are often employed.

-

Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize oxidation.

-

Moisture: The compound is moisture-sensitive. Store in a desiccator or a dry box. Containers should be tightly sealed and, once opened, carefully resealed to prevent moisture ingress.[7][8]

-

Light: While not always explicitly stated, protection from light is a general best practice for storing complex organic molecules.

Factors Influencing Stability

The following diagram illustrates the key relationships between adverse environmental conditions, the resulting degradation pathways, and the recommended storage protocols to maintain the integrity of this compound.

Caption: Factors affecting the stability of this compound.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound under various conditions, standardized analytical methods should be employed. The following are representative protocols for a stability-indicating assay.

This method quantifies the purity of the boronic acid over time under specific stress conditions.

-

Objective: To determine the percentage of remaining this compound and detect the formation of degradation products under various storage conditions (e.g., elevated temperature, exposure to air/moisture).

-

Instrumentation:

-

HPLC system with a UV detector (a Diode Array Detector is preferred for peak purity analysis).

-

A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

-

Methodology:

-

Preparation of Standard: Prepare a stock solution of high-purity this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Sample Preparation: Aliquot samples of the boronic acid into separate vials. Subject these vials to different stress conditions:

-

Control: Stored under recommended conditions (e.g., -20°C, under Argon).

-

Heat Stress: 40°C in a sealed vial.

-

Oxidative Stress: Stored at room temperature, exposed to air.

-

Hydrolytic Stress: Stored at room temperature with a controlled amount of added water.

-

-

Time Points: At specified intervals (e.g., 0, 7, 14, 30, and 60 days), retrieve a vial from each condition.

-

Analysis: Dissolve the sample in the mobile phase or acetonitrile to the target concentration and inject it into the HPLC system.

-

Chromatographic Conditions (Example):

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Scan for an appropriate wavelength (e.g., ~260-280 nm) based on the UV absorbance of the pyridine ring.

-

-

Data Analysis: Calculate the percentage of the parent compound remaining by comparing its peak area to the initial (time 0) sample. Monitor for the appearance and growth of new peaks, which indicate degradation products.

-

This protocol allows for the structural observation of degradation, particularly the formation of boroxines.

-

Objective: To qualitatively observe the disappearance of the boronic acid signal and the appearance of signals from degradation products like the corresponding boroxine.

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).

-

Methodology:

-

Sample Preparation: Dissolve a known amount of the boronic acid in a dry, deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube under an inert atmosphere.

-

Initial Spectrum: Acquire an initial ¹H NMR spectrum. The B(OH)₂ protons will typically appear as a broad singlet.

-

Stress Application: To monitor for boroxine formation, a small, controlled amount of water can be added, or the sample can be left exposed to ambient moisture for a period.

-

Monitoring: Acquire subsequent spectra over time. The dehydration to the boroxine will cause a shift and a change in the integration of the hydroxyl protons and may slightly shift the aromatic proton signals. The appearance of new signals could indicate other degradation pathways like protodeboronation.

-

By implementing these rigorous storage and handling procedures, researchers can ensure the quality, reactivity, and reproducibility of their experiments involving this compound.

References

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. benchchem.com [benchchem.com]

- 4. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. benchchem.com [benchchem.com]

- 7. combi-blocks.com [combi-blocks.com]

- 8. fishersci.pt [fishersci.pt]

- 9. sigmaaldrich.com [sigmaaldrich.com]

(6-Ethoxy-5-fluoropyridin-3-yl)boronic acid solubility data

An In-depth Technical Guide on the Solubility of (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a substituted pyridine boronic acid derivative of significant interest in organic synthesis and medicinal chemistry. Its utility, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, is fundamental to the construction of complex molecules.[1][2] A thorough understanding of its solubility is critical for reaction optimization, purification, and formulation development.

This technical guide addresses the solubility profile of this compound. As specific quantitative solubility data for this compound is not extensively available in public literature, this document provides a qualitative solubility assessment based on the analysis of analogous compounds. Furthermore, it details established experimental protocols to enable researchers to determine precise solubility data for their specific applications.

Predicted Solubility Profile

The solubility of this compound is governed by the interplay of its functional groups: the polar pyridine ring, the hydrogen-bonding boronic acid moiety, the moderately polar ethoxy group, and the electronegative fluorine atom. The pyridine nitrogen and the boronic acid group are expected to facilitate solubility in polar solvents through hydrogen bonding.[3] The ethoxy group may slightly increase lipophilicity while the fluorine atom enhances overall polarity.

Based on these structural features and data from analogous compounds like 2-fluoropyridine-3-boronic acid and 6-ethoxypyridine-3-boronic acid, a qualitative solubility profile can be predicted.[3][4]

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Soluble to Moderately Soluble | The pyridine nitrogen and boronic acid group can form strong hydrogen bonds with protic solvents.[3] The presence of the ethoxy group may slightly reduce solubility in highly polar solvents like water compared to unsubstituted analogs. |

| Polar Aprotic | DMSO, DMF, THF, Acetone | Soluble to Moderately Soluble | The overall polarity of the molecule allows for favorable dipole-dipole interactions with these solvents. Ethers and ketones are generally good solvents for boronic acids.[5][6] |

| Nonpolar | Toluene, Hexanes, Diethyl Ether | Sparingly Soluble to Insoluble | The molecule's high polarity, stemming from the pyridine ring and boronic acid, prevents significant interaction with nonpolar solvents.[3][5] |

Note: This qualitative assessment is an estimation. Experimental verification is strongly recommended for all applications.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative data, several established methods can be employed. The equilibrium shake-flask method is a widely accepted standard, while the dynamic method offers an alternative approach.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This method, based on the OECD 105 guideline, involves saturating a solvent with the solute at a constant temperature and measuring the concentration of the dissolved substance.[7]

Materials and Equipment:

-

This compound

-

Selected solvents (analytical grade)

-

Analytical balance

-

Constant temperature bath or shaker incubator

-

Centrifuge and/or syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask. The presence of undissolved solid is essential to ensure equilibrium is reached. Prepare in triplicate.

-

Equilibration: Place the flasks in a constant temperature bath and agitate for a predetermined period (e.g., 24 to 48 hours) to ensure the solution reaches equilibrium. Preliminary tests can establish the minimum time required.

-

Phase Separation: After equilibration, allow the flasks to rest to let undissolved solids settle. Carefully separate the saturated supernatant from the solid residue by centrifugation or filtration. Ensure the temperature is maintained during this step to prevent precipitation or further dissolution.

-

Analysis: Accurately dilute a known volume of the clear supernatant. Determine the concentration of the dissolved boronic acid using a validated analytical method, such as HPLC-UV, against a calibration curve prepared with known standards.

-

Calculation: Calculate the solubility as the average concentration from the triplicate samples, typically expressed in units of mg/mL or mol/L.

Protocol 2: Dynamic Method for Solubility Determination

This technique involves observing the temperature at which a solid solute of a known composition completely dissolves in a solvent upon controlled heating.[6][8]

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of the boronic acid and the chosen solvent into a jacketed glass vessel equipped with a stirrer.

-

Heating and Observation: The mixture is stirred and slowly heated at a constant rate (e.g., 0.2-0.5 °C/min).

-

Dissolution Temperature: The temperature at which the last solid particles visually disappear is recorded as the solubility temperature for that specific mole fraction. Turbidity can be monitored with a luminance probe for higher accuracy.[5][8]

-

Data Collection: The procedure is repeated with different compositions of solute and solvent to construct a solubility curve (solubility vs. temperature).

Mandatory Visualization

The following diagram illustrates the general experimental workflow for determining the equilibrium solubility of this compound using the shake-flask method.

Caption: Workflow for the Equilibrium Shake-Flask Solubility Determination Method.

References

Spectroscopic data for (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic data and relevant synthetic methodologies for (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid, a key building block in contemporary medicinal chemistry. Due to the limited availability of publicly accessible, detailed experimental data, this guide draws upon information from commercial suppliers and patent literature.

Core Compound Information

This compound is a substituted pyridinylboronic acid derivative. Its structure incorporates an ethoxy group and a fluorine atom on the pyridine ring, making it a valuable reagent for introducing this specific moiety into larger molecules, particularly in the development of novel therapeutics.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1309982-57-7 |

| Molecular Formula | C₇H₉BFNO₃ |

| Molecular Weight | 184.96 g/mol |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), and two distinct aromatic protons on the pyridine ring. The chemical shifts of the aromatic protons will be influenced by the fluorine and boronic acid substituents.

-

¹³C NMR: The carbon NMR spectrum will display signals for the two carbons of the ethoxy group and the five carbons of the pyridine ring. The carbon attached to the fluorine will exhibit a characteristic large coupling constant (¹JC-F).

-

¹⁹F NMR: A single resonance is expected for the fluorine atom on the pyridine ring.

-

¹¹B NMR: A broad singlet is anticipated, characteristic of a boronic acid.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for O-H stretching of the boronic acid hydroxyl groups, C-O stretching of the ethoxy group, C-F stretching, and aromatic C-H and C=C/C=N stretching vibrations.

Experimental Protocols

A detailed, publicly available experimental protocol for the synthesis of this compound is not available. However, the synthesis of structurally related pyridinylboronic acids typically involves one of the following general strategies. These methodologies can be adapted for the synthesis of the title compound, likely starting from a corresponding brominated or iodinated pyridine precursor.

General Synthetic Workflow

The synthesis of pyridinylboronic acids often follows a pathway involving the formation of an organometallic intermediate followed by borylation.

Method 1: Halogen-Metal Exchange followed by Borylation

-

Starting Material: A suitable precursor, such as 3-bromo-6-ethoxy-5-fluoropyridine.

-

Lithiation: The starting material is treated with a strong organolithium base (e.g., n-butyllithium or lithium diisopropylamide) at low temperatures (typically -78 °C) in an anhydrous aprotic solvent (e.g., tetrahydrofuran or diethyl ether) to form the corresponding pyridinyllithium intermediate.

-

Borylation: The organolithium species is then quenched with a trialkyl borate, such as trimethyl borate or triisopropyl borate.

-

Hydrolysis: The resulting boronate ester is hydrolyzed under acidic conditions (e.g., with aqueous HCl) to yield the final boronic acid product.

-

Purification: The crude product is typically purified by recrystallization or column chromatography.

Method 2: Palladium-Catalyzed Cross-Coupling

-

Starting Material: 3-bromo-6-ethoxy-5-fluoropyridine.

-

Reaction Mixture: The starting material is reacted with a diboron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate).

-

Solvent and Temperature: The reaction is typically carried out in an inert solvent like dioxane or dimethylformamide at elevated temperatures.

-

Hydrolysis: The resulting boronate ester is then hydrolyzed to the boronic acid.

-

Purification: The product is purified using standard techniques.

Applications in Drug Discovery

This compound is utilized as a building block in the synthesis of complex organic molecules, particularly in the field of drug discovery. The presence of the fluoropyridine moiety is of interest as fluorine substitution can significantly modulate the physicochemical and pharmacological properties of a drug candidate, including its metabolic stability, binding affinity, and bioavailability. This reagent is particularly useful in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

While specific signaling pathways directly modulated by this compound are not documented, it is used as a synthetic intermediate in the creation of molecules targeting various biological pathways, such as those involving protein kinases. The logical workflow for its use in drug discovery is outlined below.

This guide will be updated as more definitive spectroscopic and synthetic data becomes publicly available.

(6-Ethoxy-5-fluoropyridin-3-yl)boronic acid: A Technical Overview for Drug Discovery

(6-Ethoxy-5-fluoropyridin-3-yl)boronic acid is a synthetically derived organoboron compound. Boronic acids, first synthesized in 1860 by Edward Frankland, have become crucial building blocks in organic chemistry, particularly in the realm of medicinal chemistry.[1] Their utility stems from their versatile reactivity, stability, and relatively low toxicity.[1] This technical guide provides an in-depth overview of this compound, including its physicochemical properties, a plausible synthetic protocol, and its potential applications in drug discovery, with a focus on its role as a key intermediate in the synthesis of complex molecules.

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₇H₉BFNO₃ | Sigma-Aldrich |

| Molecular Weight | 184.96 g/mol | Sigma-Aldrich |

| CAS Number | Not explicitly available for this specific isomer, but related compounds have unique identifiers. | N/A |

| Appearance | Expected to be a solid | General property of similar boronic acids |

| Solubility | Soluble in common organic solvents | Chem-Impex[2] |

Synthetic Protocol

Reaction Scheme:

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol:

-

Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 3-bromo-5-fluoro-6-ethoxypyridine in anhydrous tetrahydrofuran (THF).

-

Lithium-Halogen Exchange: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (typically a 2.5 M solution in hexanes) is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction is stirred at this temperature for 1-2 hours.

-

Borylation: Triisopropyl borate is then added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. The mixture is stirred at -78 °C for an additional 2 hours and then allowed to warm to room temperature overnight.

-

Hydrolysis and Workup: The reaction is quenched by the slow addition of aqueous hydrochloric acid (1 M) at 0 °C. The mixture is stirred vigorously for 1 hour. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization or column chromatography on silica gel to afford this compound as a solid.

Applications in Drug Discovery

This compound is a valuable building block in medicinal chemistry, primarily due to its utility in Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern drug discovery, enabling the formation of carbon-carbon bonds to construct complex molecular scaffolds.[2]

Role in Suzuki-Miyaura Cross-Coupling:

The pyridine and boronic acid moieties of this compound make it an ideal coupling partner for a wide range of substrates, including aryl halides and triflates. This reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules.

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Potential Therapeutic Targets:

Pyridine-containing molecules are prevalent in pharmaceuticals due to their ability to act as hydrogen bond acceptors and their isosteric relationship with benzene. The incorporation of a fluorine atom can enhance metabolic stability and binding affinity. Boronic acids themselves have been incorporated into approved drugs, such as the proteasome inhibitor bortezomib.[3][4] Given these features, this compound could be a key intermediate in the synthesis of inhibitors for various enzyme classes, including:

-

Kinases: Many kinase inhibitors feature a substituted pyridine core.

-

Proteases: Boronic acids are known to be effective inhibitors of serine proteases.

-

Phosphatases: The pyridine moiety can interact with active site residues.

The following diagram illustrates a hypothetical signaling pathway where a drug synthesized using this boronic acid could act as a kinase inhibitor.

Caption: Hypothetical inhibition of the MAPK/ERK pathway.

Conclusion

This compound represents a valuable and versatile building block for medicinal chemists and drug development professionals. Its utility in robust carbon-carbon bond-forming reactions, combined with the desirable physicochemical properties imparted by the ethoxy and fluoro-substituted pyridine ring, makes it a key intermediate in the synthesis of novel therapeutic agents. The protocols and potential applications outlined in this guide are intended to provide a solid foundation for researchers looking to incorporate this and similar reagents into their drug discovery programs.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective | MDPI [mdpi.com]

- 4. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling with (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboronic acids and organic halides or triflates. This reaction is of paramount importance in the pharmaceutical and agrochemical industries for the construction of complex molecular architectures. (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid is a valuable heterocyclic building block, incorporating a fluorine atom and an ethoxy group on a pyridine scaffold. These features can impart desirable pharmacokinetic and physicochemical properties to target molecules, such as enhanced metabolic stability, improved potency, and modulated lipophilicity.

These application notes provide a representative protocol for the Suzuki-Miyaura coupling of this compound with a generic (hetero)aryl halide. Due to the limited availability of specific published protocols for this exact reagent, the following methodologies are based on established procedures for structurally similar fluoro- and alkoxy-substituted pyridinylboronic acids.

Key Applications in Drug Discovery

The 6-ethoxy-5-fluoropyridin-3-yl moiety is an attractive scaffold in medicinal chemistry. The pyridine nitrogen can act as a hydrogen bond acceptor, improving solubility and target engagement. The fluorine atom can enhance binding affinity and block metabolic oxidation, while the ethoxy group can be used to fine-tune lipophilicity and steric profile. Molecules incorporating this fragment have potential applications as kinase inhibitors, GPCR modulators, and other therapeutic agents.

Experimental Protocols

General Considerations

-

Inert Atmosphere: Suzuki-Miyaura coupling reactions are sensitive to oxygen. It is crucial to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or a glovebox.

-

Solvent Degassing: Solvents should be thoroughly degassed prior to use to remove dissolved oxygen. This can be achieved by bubbling an inert gas through the solvent for an extended period or by the freeze-pump-thaw method.

-

Reagent Purity: The purity of the boronic acid, aryl halide, catalyst, and base can significantly impact the reaction outcome. Use high-purity reagents for best results.

Representative Suzuki-Miyaura Coupling Protocol

This protocol describes a general procedure for the coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials:

-

This compound

-

(Hetero)aryl halide (e.g., aryl bromide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture with water)

-

Magnetic stir bar

-

Schlenk flask or reaction vial with a septum

-

Inert gas supply (argon or nitrogen)

-

Heating mantle or oil bath

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2-1.5 equiv.), the (hetero)aryl halide (1.0 equiv.), and the base (2.0-3.0 equiv.).

-

Catalyst Addition: In a separate vial, weigh the palladium catalyst (1-5 mol%) and, if necessary, the ligand. Add the catalyst/ligand mixture to the Schlenk flask.

-

Inerting the System: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add the anhydrous, degassed solvent via syringe.

-

Reaction Execution: Place the flask in a preheated oil bath or heating mantle and stir the reaction mixture at the desired temperature (typically between 80-110 °C).

-

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Data Presentation

The following table summarizes typical reaction conditions for Suzuki-Miyaura couplings of structurally similar substituted pyridinylboronic acids, which can serve as a starting point for optimizing the reaction with this compound.

| Aryl Halide | Boronic Acid Derivative | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 4-Bromoanisole | 2-Fluoropyridine-3-boronic acid | Pd₂(dba)₃ (1.5), PPh₃ (3) | KF (3) | 1,4-Dioxane | 110 | 18 | 75 |

| 1-Bromo-4-tert-butylbenzene | 2-Methoxypyridine-5-boronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 88 |

| 3-Bromopyridine | 5-Fluoropyridine-3-boronic acid | PdCl₂(dppf) (2) | K₂CO₃ (2) | DMF | 90 | 16 | 82 |

| 2-Chlorotoluene | 6-Methoxypyridine-3-boronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane/H₂O | 100 | 24 | 65 |

Note: The data in this table is representative of couplings with similar boronic acids and should be used as a guideline for optimization.

Visualizations

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Caption: Hypothetical signaling pathway impacted by a drug synthesized via Suzuki-Miyaura coupling.

Application Notes and Protocols for (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Ethoxy-5-fluoropyridin-3-yl)boronic acid is a valuable heterocyclic building block in modern medicinal chemistry. Its unique substitution pattern, featuring an ethoxy group for potential hydrogen bonding interactions and a fluorine atom to modulate physicochemical properties, makes it an attractive component in the design of novel therapeutic agents. This document provides an overview of its primary application in the synthesis of kinase inhibitors and detailed protocols for its use in Suzuki-Miyaura cross-coupling reactions.

Boronic acids are versatile reagents in organic synthesis, prized for their stability, low toxicity, and reactivity in palladium-catalyzed cross-coupling reactions.[1][2] The pyridine core, a common motif in pharmaceuticals, can be readily introduced into complex molecules using pyridylboronic acids. The incorporation of fluorine can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.

Key Applications in Medicinal Chemistry

The primary application of this compound is in the synthesis of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases. The 6-ethoxypyridine scaffold can be found in inhibitors of various kinases, including Glycogen Synthase Kinase 3β (GSK-3β) and RAF kinases, which are implicated in neurodegenerative diseases and cancer, respectively.[3][4]

Synthesis of Kinase Inhibitors

This compound serves as a key intermediate for the construction of biaryl and heteroaryl structures that form the core of many kinase inhibitors. Through Suzuki-Miyaura coupling, the pyridyl moiety can be efficiently linked to other aromatic or heteroaromatic systems, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Representative Kinase Targets:

-

Glycogen Synthase Kinase 3β (GSK-3β): A serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[5] Dysregulation of GSK-3β is implicated in Alzheimer's disease, bipolar disorder, and some cancers.[3][6]

-

RAF Kinases (A-RAF, B-RAF, C-RAF): A family of serine/threonine-specific protein kinases that play a critical role in the MAPK/ERK signaling pathway, which regulates cell division, differentiation, and survival.[7] Mutations in the BRAF gene are found in a significant percentage of human cancers.[4]

Quantitative Data

| Compound Class | Target Kinase | IC50 (nM) | Cell-based Assay | Reference |

| Pyridine Derivatives | GSK-3β | 70 | Restored cell viability after okadaic acid treatment | [5] |

| Pyridopyridazinone | pan-RAF | - | Synergistic activity with MEK inhibitor in KRAS mutant cells | [7] |

| (Aza)indolyl maleimide | GSK-3β | - | Effectively inhibits phosphorylation of glycogen synthase and tau protein | [8] |

| Pyrimidine Scaffold | Pan-Raf | 12.6 (B-RafV600E), 19.7 (B-RafWT), 17.5 (C-Raf) | Inhibited proliferation of SK-Mel-2 cell line | [4] |

Experimental Protocols

The following protocols provide detailed methodologies for the use of this compound in a typical Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is adapted from established methods for related fluoropyridine boronic acids and is suitable for rapid reaction optimization and library synthesis.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-dioxane/water, DMF/water)

-

Microwave synthesis vial

-

Stir bar

Procedure:

-

To a microwave synthesis vial equipped with a stir bar, add this compound (1.2 equivalents).

-

Add the aryl halide (1.0 equivalent).

-

Add the palladium catalyst (e.g., 5 mol% Pd(PPh₃)₄).

-

Add the base (2.0 equivalents of K₂CO₃).

-

Add the desired solvent mixture (e.g., 4:1 dioxane/water) to achieve a concentration of 0.1-0.2 M.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at 120-150 °C for 10-30 minutes.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction vial to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Visualizations

Signaling Pathway

Caption: The MAPK/ERK signaling pathway, a key target for RAF inhibitors.

Experimental Workflow

Caption: Workflow for microwave-assisted Suzuki-Miyaura coupling.

Conclusion

This compound is a promising and versatile building block for the synthesis of complex heterocyclic molecules with potential therapeutic applications. Its utility in the construction of kinase inhibitors highlights its importance in modern drug discovery. The provided protocols and visualizations serve as a guide for researchers to effectively utilize this reagent in their synthetic endeavors.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of novel GSK-3β inhibitors as multifunctional agents against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rational design, synthesis, and biological evaluation of Pan-Raf inhibitors to overcome resistance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and synthesis of (aza)indolyl maleimide-based covalent inhibitors of glycogen synthase kinase 3β - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Novel Heterocycles Using (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(6-Ethoxy-5-fluoropyridin-3-yl)boronic acid is a valuable building block in medicinal chemistry for the synthesis of novel heterocyclic compounds. Its substituted pyridine core is a key feature in many biologically active molecules, particularly kinase inhibitors. The presence of the fluorine atom can enhance binding affinity and modulate the physicochemical properties of the final compounds, while the ethoxy group can influence solubility and metabolic stability. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a pyrazolo[1,5-a]pyrimidine derivative, a scaffold of significant interest in drug discovery.

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds and is widely employed in the synthesis of complex heterocyclic systems. These application notes will focus on a representative Suzuki-Miyaura coupling protocol to synthesize a novel pyrazolo[1,5-a]pyrimidine derivative.

Data Presentation

The following table summarizes the expected outcomes for the Suzuki-Miyaura coupling of this compound with a hypothetical chloro-pyrazolo[1,5-a]pyrimidine substrate under various reaction conditions. This data is representative of typical results for such couplings and serves as a guide for optimization.

Table 1: Suzuki-Miyaura Coupling of this compound with 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2 eq) | Dioxane/H₂O (4:1) | 100 | 12 | 75 |

| 2 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3 eq) | Toluene/H₂O (10:1) | 110 | 8 | 88 |

| 3 | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2 eq) | DMF | 120 | 6 | 92 |

| 4 | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (3 eq) | 2-MeTHF/H₂O (10:1) | 100 | 10 | 85 |

Experimental Protocols

Protocol 1: Synthesis of 7-((6-Ethoxy-5-fluoropyridin-3-yl))-2-methylpyrazolo[1,5-a]pyrimidine

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine.

Materials:

-

This compound

-

7-chloro-2-methylpyrazolo[1,5-a]pyrimidine

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried reaction vial equipped with a magnetic stir bar, add 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and cesium carbonate (2.0 mmol, 2.0 equiv).

-

Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 mmol, 3 mol%).

-

Evacuate and backfill the vial with argon or nitrogen three times to ensure an inert atmosphere.

-

Add anhydrous DMF (5 mL) via syringe.

-

Seal the vial and heat the reaction mixture to 120 °C in a preheated oil bath.

-

Stir the reaction for 6-12 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (1 x 10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 7-((6-Ethoxy-5-fluoropyridin-3-yl))-2-methylpyrazolo[1,5-a]pyrimidine.

Visualizations

Signaling Pathway

The synthesized pyrazolo[1,5-a]pyrimidine derivatives are known to be potent inhibitors of various protein kinases. One such important family of kinases is the Pim kinases (Pim-1, Pim-2, and Pim-3), which are serine/threonine kinases involved in cell survival and proliferation. Inhibition of the Pim kinase pathway can lead to apoptosis in cancer cells.

Caption: Pim Kinase Signaling Pathway and Point of Inhibition.

Experimental Workflow

The general workflow for the synthesis and purification of the target heterocycle is outlined below.

Caption: General Experimental Workflow for Suzuki-Miyaura Coupling.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid with halogenated quinoline and quinazoline derivatives. This key transformation is instrumental in the synthesis of complex heterocyclic molecules, which are of significant interest in medicinal chemistry and drug discovery.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is widely employed in the pharmaceutical industry for the construction of biaryl and heteroaryl scaffolds, which are prevalent in many biologically active molecules. This compound is a valuable building block, and its coupling with quinoline and quinazoline cores can lead to the generation of novel compounds with potential therapeutic applications.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps:

-

Oxidative Addition: A low-valent palladium(0) catalyst reacts with the organic halide (e.g., a halo-quinoline) to form a palladium(II) intermediate.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) center, displacing the halide.

-

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.

Recommended Palladium Catalysts

The choice of palladium catalyst and ligand is crucial for achieving high yields and reaction efficiency. For the coupling of this compound with heterocyclic halides, the following catalyst systems are recommended:

| Catalyst/Precatalyst | Ligand | Typical Catalyst Loading (mol%) |

| Pd(PPh₃)₄ | Triphenylphosphine | 2 - 5 |

| Pd₂(dba)₃ | XPhos, SPhos, or other biaryl phosphines | 1 - 3 (with Pd:Ligand ratio of 1:2) |

| Pd(dppf)Cl₂ | dppf | 3 - 5 |

Experimental Protocols

The following protocols are based on general procedures found in the patent literature for the synthesis of substituted quinoline and quinazoline derivatives. Optimization may be required for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a robust starting point for the coupling of this compound with a range of aryl and heteroaryl halides.

Materials:

-

This compound (1.2 equiv)

-

Halo-quinoline or Halo-quinazoline derivative (1.0 equiv)